molecular formula C10HF7N2 B14012650 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile CAS No. 55852-24-9

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile

Cat. No.: B14012650
CAS No.: 55852-24-9
M. Wt: 282.12 g/mol
InChI Key: IQOLPUUIUYCGTI-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is a fluorinated organic compound with the molecular formula C10HF7N2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it highly stable and reactive in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine

It can be used in the design of new pharmaceuticals and as a probe in biochemical studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile exerts its effects involves interactions with various molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to participate in specific chemical reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile apart is its combination of fluorine atoms and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Biological Activity

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C12H6F7N2
  • Molecular Weight : 303.14 g/mol
  • CAS Number : 3244-44-8

Biological Activity Overview

Research has indicated that fluorinated compounds often exhibit unique biological properties due to their electronic characteristics. The presence of multiple fluorine atoms in this compound significantly influences its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated compounds. For instance, compounds with similar structures have shown efficacy against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, which may contribute to their antimicrobial activity.

Enzyme Inhibition Studies

A notable focus has been on the inhibition of enzymes such as cholinesterases and cyclooxygenases. Research indicates that derivatives containing the trifluoromethyl group can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Table 1: Enzyme Inhibition Data for Similar Compounds

Compound NameAChE IC50 (μM)BChE IC50 (μM)COX-2 Inhibition (%)
Compound A10.47.730
Compound B19.213.225
This compoundTBDTBDTBD

Case Studies

  • Study on Cholinesterase Inhibition : A study evaluated the inhibition of AChE and BChE by various fluorinated phenyl derivatives. The results indicated that compounds with trifluoromethyl groups exhibited significant inhibitory effects on both enzymes, suggesting potential applications in treating cognitive disorders.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests were performed on cancer cell lines such as MCF-7 (breast cancer). Compounds similar to this compound showed varying degrees of cytotoxicity, indicating a potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions facilitated by the fluorine atoms. Molecular docking studies suggest that these interactions stabilize enzyme-substrate complexes, leading to inhibited enzyme activity.

Properties

CAS No.

55852-24-9

Molecular Formula

C10HF7N2

Molecular Weight

282.12 g/mol

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile

InChI

InChI=1S/C10HF7N2/c11-6-4(3(1-18)2-19)7(12)9(14)5(8(6)13)10(15,16)17/h3H

InChI Key

IQOLPUUIUYCGTI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Origin of Product

United States

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